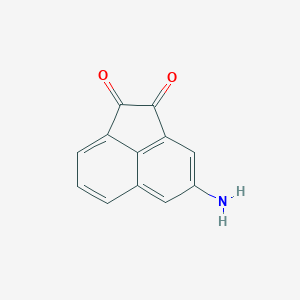

4-Aminoacenaphthylene-1,2-dione

Description

Structure

3D Structure

Properties

CAS No. |

646058-51-7 |

|---|---|

Molecular Formula |

C12H7NO2 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

4-aminoacenaphthylene-1,2-dione |

InChI |

InChI=1S/C12H7NO2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)11(8)14/h1-5H,13H2 |

InChI Key |

WBGXHPOCCUHTPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)C3=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 4 Aminoacenaphthylene 1,2 Dione and Analogues

Approaches to Acenaphthylene-1,2-dione Synthesis

The preparation of acenaphthylene-1,2-dione is a critical first step in the synthesis of its amino-substituted analogue. Various methods have been developed for the synthesis of this key intermediate, primarily involving the oxidation of acenaphthene (B1664957).

The most common and direct method for the synthesis of acenaphthylene-1,2-dione is the oxidation of acenaphthene. A variety of oxidizing agents have been employed for this transformation, each with its own advantages and limitations.

Historically, chromium-based reagents have been widely used. For instance, the oxidation of acenaphthene with chromic acid has been a long-standing method for preparing acenaphthenequinone (B41937). A notable procedure involves the use of sodium dichromate in glacial acetic acid. The reaction is typically carried out at a controlled temperature to prevent over-oxidation, which can lead to the formation of 1,8-naphthalic anhydride (B1165640) as a significant byproduct. The use of cerium salts as catalysts can have a beneficial effect on the reaction.

Potassium dichromate is another effective oxidizing agent for this conversion and is often used in laboratory-scale preparations. researchgate.net Commercially, oxidation is often achieved using peroxides. researchgate.net Other oxidative systems that have been reported include calcium permanganate and air in the presence of various catalysts. The choice of oxidant and reaction conditions can significantly influence the yield and purity of the resulting dione (B5365651).

A summary of common oxidative methods for the synthesis of acenaphthenequinone from acenaphthene is presented in the table below.

| Oxidizing Agent(s) | Solvent | Catalyst | Typical Yield (%) | Reference |

| Sodium Dichromate Dihydrate | Glacial Acetic Acid | Ceric Acetate | ~40-60 | Organic Syntheses |

| Potassium Dichromate | Not specified | Not specified | Not specified | Wikipedia |

| 30% Hydrogen Peroxide | Acetic Acid | Not specified | Not specified | Organic Syntheses |

| Air | Various | Various catalysts | Not specified | Organic Syntheses |

| Calcium Permanganate | Not specified | Not specified | Not specified | Organic Syntheses |

Alternative strategies for the formation of the 1,2-dione system involve the modification of acenaphthene precursors that already contain oxygen functionalities. One such approach starts from 1-acenaphthenone. A convenient one-pot synthesis of acenaphthenequinone from 1-acenaphthenone has been developed using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at room temperature, affording the product in high yield (95%). This method has also been successfully applied to the synthesis of various substituted acenaphthenequinones.

Another synthetic route involves the formation of an oxime from acenaphthene using an alkyl nitrite (B80452), followed by hydrolysis to yield the dione. This two-step process provides an alternative to direct oxidation methods. Additionally, the reaction of oxalyl chloride with naphthalene (B1677914) has been reported as a method to construct the acenaphthylene-1,2-dione skeleton.

Introduction of the Amino Group: Amination Reactions

The introduction of an amino group onto the acenaphthylene-1,2-dione core, specifically at the 4-position, is a key step in the synthesis of the target compound. This can be approached through direct amination techniques or via a functional group interconversion, such as the reduction of a nitro group.

Direct amination of the aromatic ring of acenaphthylene-1,2-dione presents a synthetic challenge. The electron-withdrawing nature of the dione functionality deactivates the aromatic ring towards electrophilic substitution, making reactions like direct amination difficult. Conversely, the dione moiety can be susceptible to nucleophilic attack.

While direct amination of acenaphthenequinone at the 4-position is not well-documented, a plausible, albeit challenging, approach could involve vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the formal substitution of a hydrogen atom by a nucleophile in electron-deficient aromatic rings. Reagents such as 4-amino-1,2,4-triazole could potentially be used for this purpose. However, the reactivity of the dione carbonyls towards nucleophiles might lead to competing side reactions.

A more common approach for the introduction of an amino group onto an aromatic ring is through the nitration of the aromatic system followed by the reduction of the resulting nitro group. The nitration of acenaphthene is known to produce a mixture of isomers, with the 5-nitroacenaphthene being a major product. Subsequent oxidation of the nitroacenaphthene to the corresponding nitroacenaphthenequinone, followed by reduction of the nitro group, would be a viable pathway to an aminoacenaphthenequinone. The position of nitration can be influenced by the reaction conditions. For instance, the nitration of bis(imino)acenaphthene ligands can lead to the formation of 4-nitro derivatives. researchgate.net The subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

The carbonyl groups of acenaphthylene-1,2-dione are electrophilic and readily react with nucleophiles. However, these reactions typically occur at the carbonyl carbons rather than on the aromatic ring. For example, the reaction of acenaphthenequinone with primary amines often leads to the formation of bis(imino)acenaphthene derivatives. mdpi.com With 1,2-diamines, condensation reactions occur to form pyrazine-fused heterocyclic systems. epa.hu

While direct nucleophilic aromatic substitution of a leaving group at the 4-position of acenaphthylene-1,2-dione would be a direct route to the target molecule, this requires the synthesis of a suitable 4-substituted precursor, such as a 4-haloacenaphthylene-1,2-dione. The synthesis of such precursors can be achieved through the oxidation of the corresponding haloacenaphthenes. Once obtained, the halo-substituted dione could potentially undergo nucleophilic aromatic substitution with an amino nucleophile, such as ammonia or an azide (B81097) followed by reduction. The success of this approach would depend on the relative reactivity of the aromatic C-X bond versus the carbonyl groups towards the nucleophile.

Regioselective Synthesis and Isomer Control

The synthesis of 4-Aminoacenaphthylene-1,2-dione with high purity requires precise control over the position of the amino group on the aromatic core, a concept known as regioselectivity. The direct introduction of an amino group to the desired C4 position of the acenaphthoquinone skeleton is challenging. Therefore, multi-step synthetic pathways are typically employed, starting from the more accessible precursor, acenaphthene.

A common and effective strategy involves the electrophilic nitration of the acenaphthene ring, followed by oxidation to the dione and subsequent reduction of the nitro group to an amine. The key to obtaining the desired 4-amino isomer lies in controlling the initial nitration step.

Nitration of Acenaphthene: The nitration of acenaphthene typically yields a mixture of isomers, primarily 3-nitroacenaphthene and 5-nitroacenaphthene. Achieving regioselectivity for the 4-position is non-trivial and is highly dependent on the nitrating agent and reaction conditions. Research into the nitration of aromatic compounds has shown that the choice of solvent and additives can significantly influence isomer distribution. For instance, computational modeling of the nitration of naphthalene derivatives has been used to predict regioselectivity by calculating the activation energies for substitution at different carbon sites acs.orgacs.org. While specific data for the 4-nitro product is scarce, the principle of tuning reaction conditions to favor a specific isomer is a central strategy in organic synthesis.

Isomer Control Strategies: Control over isomer formation is dictated by the directing effects of existing substituents and the reaction mechanism. Once a nitro-substituted acenaphthene is obtained, it is oxidized to the corresponding nitro-acenaphthoquinone. The final step is the reduction of the nitro group to the desired amine. The sequence of these reactions—nitration, oxidation, and reduction—is critical for preventing unwanted side reactions and ensuring the final product is the correct isomer.

For example, research on the synthesis of bis(aryl-imino)-acenaphthene ligands involved the nitration of acenaphthoquinone to produce 4-nitroacenaphthenequinone as a key intermediate, demonstrating that direct functionalization of the dione is a viable, though complex, route researchgate.net.

Below is a table illustrating a generalized synthetic pathway and the challenges associated with isomer control.

| Step | Reaction | Reagents & Conditions | Desired Product | Key Challenge |

| 1 | Electrophilic Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) on Acenaphthene | 4-Nitroacenaphthene | Controlling regioselectivity to favor the 4-isomer over other isomers (e.g., 3- and 5-isomers). |

| 2 | Oxidation | Oxidizing agent (e.g., Na₂Cr₂O₇) | 4-Nitroacenaphthylene-1,2-dione | Ensuring complete oxidation without degrading the nitro group. |

| 3 | Reduction | Reducing agent (e.g., SnCl₂/HCl) | This compound | Achieving selective reduction of the nitro group without affecting the dione carbonyls. |

This table represents a conceptual pathway. Specific reagents and conditions must be optimized to achieve the desired regioselectivity and yield.

Green Chemistry Methodologies in Dione Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comejcmpr.com In the context of synthesizing acenaphthylene-1,2-dione and its analogues, these principles are applied to improve safety, efficiency, and environmental sustainability.

Eco-Friendly Catalysis: Traditional synthesis often relies on stoichiometric amounts of harsh reagents. Green chemistry promotes the use of catalysts, particularly those that are reusable and non-toxic. Solid acid catalysts, such as zeolites and clays, are advantageous due to their ease of separation from the reaction mixture (by filtration), potential for recyclability, and low cost. nih.goviitm.ac.indntb.gov.ua In the synthesis of acenaphthoquinone derivatives, reusable catalysts like SBA-Pr-NH₂ have been employed to reduce reaction times and temperatures under solvent-free conditions. researchgate.net The use of magnetic nanoparticles as a catalyst support allows for easy recovery using an external magnet, further enhancing the sustainability of the process. researchgate.net

Use of Greener Solvents: A significant portion of waste in the chemical industry comes from volatile organic solvents (VOCs). jddhs.com Green methodologies prioritize the use of environmentally benign solvents like water or polyethylene glycol (PEG), or conducting reactions under solvent-free conditions. researchgate.netresearchgate.net For instance, the synthesis of spirooxindole derivatives from acenaphthoquinone has been successfully performed in water, a clean and environmentally favorable medium. researchgate.net

The table below compares a hypothetical conventional synthesis with a greener alternative for a generic acenaphthoquinone derivative, highlighting the improvements offered by green chemistry principles.

| Parameter | Conventional Method | Green Chemistry Method |

| Solvent | Halogenated organic solvents (e.g., Dichloromethane) | Water, Ethanol (B145695), or Solvent-free |

| Catalyst | Stoichiometric strong acids (e.g., H₂SO₄) | Reusable solid acid or nanocatalyst |

| Reaction Type | Multi-step with intermediate isolation | One-pot, multi-component reaction |

| Energy Input | High temperature, long reaction times | Mild conditions (room temp or moderate heat) |

| Work-up | Solvent extraction, column chromatography | Simple filtration, minimal purification |

| Waste Generation | High (large E-Factor) | Low (low E-Factor, high atom economy) |

By embracing these methodologies, the synthesis of this compound and related compounds can be made more efficient, economical, and environmentally responsible.

Reactivity and Mechanistic Investigations of 4 Aminoacenaphthylene 1,2 Dione

Reactions of the Dione (B5365651) Moiety

The 1,2-dione functionality embedded within the acenaphthylene (B141429) framework is the primary site of a diverse array of chemical reactions. The electrophilic nature of the carbonyl carbons, coupled with the potential for enolization, dictates its reactivity profile.

Nucleophilic Additions to Carbonyl Centers

The carbonyl groups of 4-Aminoacenaphthylene-1,2-dione are susceptible to attack by various nucleophiles. This reactivity is a cornerstone of its chemical behavior, leading to a variety of addition products. The presence of the electron-donating amino group at the 4-position can influence the electrophilicity of the carbonyl carbons, potentially modulating the reaction rates compared to the unsubstituted acenaphthenequinone (B41937).

Nucleophilic addition reactions are fundamental transformations for aldehydes and ketones. researchgate.netnih.govnih.gov The mechanism typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. nih.gov This process can be catalyzed by either acid or base. Strong nucleophiles can attack the carbonyl group directly, while weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation of the oxygen atom. nih.gov

While specific studies on this compound are not extensively documented, the reactivity of the parent acenaphthenequinone with various nucleophiles has been reviewed. nih.gov For instance, organometallic reagents like Grignard and organolithium compounds add to the carbonyl groups of acenaphthenequinone to form tertiary alcohols. nih.gov Similarly, reactions with phenols in the presence of acid catalysts have been reported. nih.gov It is reasonable to infer that this compound would undergo analogous reactions, with the amino group potentially influencing the regioselectivity and reaction kinetics. The nucleophilic character of certain amino acids also allows them to react with quinone-like structures. mdpi.comnih.govyoutube.com

Condensation Reactions, Including Imine and Enamine Formation

Condensation reactions, which involve the combination of two molecules with the elimination of a small molecule like water, are a significant aspect of the reactivity of this compound. rdd.edu.iqnih.gov These reactions often lead to the formation of new carbon-nitrogen or carbon-carbon bonds, providing pathways to more complex molecular scaffolds and heterocyclic systems. rsc.orggeneris-publishing.comresearchgate.netrsc.orglibretexts.orglibretexts.org

Imine and Enamine Formation:

The reaction of the dione moiety with primary and secondary amines can lead to the formation of imines and enamines, respectively. nih.govresearchgate.netucsb.edubiointerfaceresearch.com Imines, or Schiff bases, are formed through the condensation of a primary amine with a carbonyl group. nih.gov This reaction is typically reversible and acid-catalyzed. nih.gov Enamines are formed from the reaction of a ketone or aldehyde with a secondary amine. researchgate.netucsb.edumdpi.com

In the context of this compound, condensation with primary amines could yield mono- or di-imino products, depending on the stoichiometry and reaction conditions. These reactions are crucial for the synthesis of various nitrogen-containing heterocyclic compounds. libretexts.orgleah4sci.comwikipedia.org The general mechanism for imine formation involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov Enamine formation proceeds through a similar initial nucleophilic addition, followed by the loss of water from the alpha-carbon and the nitrogen atom. ucsb.edu

Aldol-Type Condensations:

The dione can also participate in condensation reactions with active methylene (B1212753) compounds, a reaction well-documented for acenaphthenequinone. nih.gov These reactions are analogous to the Aldol condensation, where an enolate or enol reacts with a carbonyl group. nih.govsigmaaldrich.comorganic-chemistry.org For instance, the reaction of acenaphthenequinone with acetone (B3395972) in the presence of a base yields a mono-acetone adduct. nih.gov Such reactions with this compound would likely be influenced by the electronic effects of the amino group on the enolizability and electrophilicity of the dione system.

Ring-Expansion and Rearrangement Processes (e.g., Baeyer–Villiger Oxidation Analogues)

The strained five-membered ring of the acenaphthylene system and the presence of the dione functionality make this compound a candidate for various rearrangement and ring-expansion reactions.

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide. nih.govyoutube.commasterorganicchemistry.comyoutube.comnih.gov The reaction proceeds through the formation of a Criegee intermediate, with the migratory aptitude of the adjacent groups determining the regioselectivity of oxygen insertion. nih.govmasterorganicchemistry.com For acenaphthenequinone, treatment with certain oxidizing agents can lead to the formation of 1,8-naphthalic anhydride (B1165640), a product of a Baeyer-Villiger type oxidation. nih.gov Specifically, ozonolysis of vinyl ethers in the presence of acenaphthenequinone resulted in the formation of the anhydride, suggesting the transfer of an oxygen atom. nih.gov It is plausible that this compound would undergo a similar transformation to yield 4-amino-1,8-naphthalic anhydride under appropriate oxidizing conditions.

Other Rearrangements:

The parent acenaphthenequinone is known to undergo other rearrangements. For example, the Schmidt rearrangement with sodium azide (B81097) leads to the formation of naphthalic anhydride. wikipedia.org Ring cleavage reactions can also occur under basic conditions. nih.gov The presence of the amino group in this compound would likely influence the outcome of these rearrangements, potentially directing the reaction towards specific products or affecting the reaction rates.

Alpha-Carbon Reactivity and Enolate Chemistry

The carbon atoms adjacent to the carbonyl groups (alpha-carbons) in this compound possess a degree of acidity, allowing for the formation of enolates under basic conditions. libretexts.orgyoutube.com Enolates are powerful nucleophiles and can participate in a variety of reactions, including alkylations and further condensation reactions. sigmaaldrich.comyoutube.com

The formation of an enolate from an unsymmetrical ketone can lead to different regioisomers. mdpi.com In the case of this compound, deprotonation can occur at the alpha-carbon, leading to an enolate that can then react with various electrophiles. However, the aromaticity of the naphthalene (B1677914) system and the presence of the fused five-membered ring will influence the stability and reactivity of the resulting enolate. The reactivity of acenaphthenequinone with active methylene compounds is a testament to the accessibility of its enolate-type chemistry. nih.gov Halogenation at the alpha-position of carbonyl compounds is another common reaction that proceeds via enol or enolate intermediates.

Reactions of the Amino Group

The amino group at the 4-position of the aromatic ring is a key functional group that imparts distinct reactivity to the molecule. Its nucleophilic character allows it to participate in a range of substitution reactions.

Acylation and Alkylation Reactions

Acylation:

The amino group of this compound can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides. researchgate.netrdd.edu.iq This reaction results in the formation of an amide linkage. The acylation of amines is a fundamental transformation in organic synthesis and is often used to protect the amino group or to introduce new functional moieties into the molecule. researchgate.net For instance, the acylation of aminophenols is a well-established procedure. researchgate.net The reactivity of the amino group in this compound is expected to be similar to that of other aromatic amines. The reaction conditions, such as the choice of solvent and the presence of a base to neutralize the acid byproduct, would be crucial for achieving high yields.

Alkylation:

Alkylation of the amino group can be achieved using alkyl halides. This reaction leads to the formation of secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts with excess alkylating agent. The N-alkylation of amines is a common synthetic procedure, although controlling the degree of alkylation can sometimes be challenging. For instance, the synthesis of 4-alkoxybenzaldehydes can be achieved by alkylating 4-hydroxybenzaldehyde (B117250) with alkyl bromides. rsc.org A similar strategy could be envisioned for the alkylation of the amino group in this compound.

Diazotization and Coupling Reactions

The primary aromatic amino group in this compound is amenable to diazotization, a fundamental transformation in aromatic chemistry. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. byjus.comresearchgate.net The resulting 4-diazoacenaphthylene-1,2-dione cation is a versatile intermediate.

The general mechanism for the diazotization of a primary aromatic amine involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. youtube.com

Table 1: General Steps in the Diazotization of an Aromatic Amine

| Step | Description |

| 1 | Formation of the nitrosonium ion (NO⁺) from sodium nitrite and a strong acid. |

| 2 | Nucleophilic attack of the primary aromatic amine on the nitrosonium ion. |

| 3 | Deprotonation to form an N-nitrosamine. |

| 4 | Tautomerization to a diazohydroxide. |

| 5 | Protonation of the hydroxyl group followed by the elimination of water to yield the diazonium ion. |

This table presents a generalized mechanism; specific reaction conditions can influence the pathway.

Once formed, the 4-diazoacenaphthylene-1,2-dione salt can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. rsc.orgslideshare.net These reactions are examples of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. researchgate.net The coupling partner's activating group directs the substitution, typically to the para position. researchgate.net For instance, coupling with phenol (B47542) would be expected to yield a 4-(4-hydroxyphenylazo)acenaphthylene-1,2-dione derivative. These resulting azo dyes are often highly colored. nih.gov

Cyclization Reactions Involving the Amino Functionality

The amino group in this compound can participate in various cyclization reactions, leading to the formation of new heterocyclic rings fused to the acenaphthylene core. One important pathway involves the intramolecular cyclization of a derivative formed from the amino group. For example, after diazotization, the resulting diazonium salt can, under certain conditions, undergo intramolecular cyclization.

While specific examples for this compound are not extensively documented, analogous reactions in other aromatic systems, such as the formation of benzotriazines from ortho-amino-substituted diazonium salts, suggest potential pathways. Furthermore, the amino group can react with various reagents to introduce functionalities that can then cyclize onto the aromatic ring or the dicarbonyl system. For instance, reaction with α-dicarbonyl compounds or their equivalents could lead to the formation of pyrazine (B50134) or other heterocyclic rings.

Electrophilic Aromatic Substitution Patterns

The position of electrophilic attack on the aromatic ring of this compound is influenced by the directing effects of the existing substituents: the amino group and the dicarbonyl moiety. The amino group is a powerful activating group and is ortho-, para-directing. youtube.com Conversely, the dicarbonyl system is a deactivating group and would be expected to be meta-directing.

The regioselectivity of electrophilic aromatic substitution is a balance of these electronic effects. researchgate.net The strong activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the steric hindrance from the adjacent peri-naphthalene ring structure and the dicarbonyl group could influence the final product distribution. Computational methods, such as the analysis of molecular electrostatic potential surfaces and frontier molecular orbitals, can provide theoretical predictions for the most likely sites of electrophilic attack. rsc.orgresearchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile (E⁺) | Predicted Major Product(s) | Rationale |

| Br₂/FeBr₃ (Bromination) | 5-Bromo-4-aminoacenaphthylene-1,2-dione | The amino group is a strong ortho, para-director, activating the 5-position. |

| HNO₃/H₂SO₄ (Nitration) | 5-Nitro-4-aminoacenaphthylene-1,2-dione | The powerful activating effect of the amino group directs the nitronium ion to the ortho position. |

| SO₃/H₂SO₄ (Sulfonation) | 4-Amino-1,2-dioxoacenaphthylene-5-sulfonic acid | The amino group directs the electrophile to the 5-position. |

This table is based on general principles of electrophilic aromatic substitution and the known directing effects of amino groups.

Reaction Mechanisms and Pathway Elucidation

The elucidation of reaction mechanisms for the transformations of this compound is crucial for understanding and controlling its reactivity.

Many of the reactions involving this compound are expected to proceed through stepwise mechanisms, involving the formation of one or more reactive intermediates. For example, electrophilic aromatic substitution reactions typically proceed via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. mdpi.com Similarly, diazotization and coupling reactions involve multiple distinct steps with discrete intermediates. byjus.comslideshare.net

In contrast to stepwise reactions, concerted reactions occur in a single step where bond breaking and bond formation happen simultaneously, proceeding through a single transition state. researchgate.net While less common for the types of reactions discussed here, certain pericyclic reactions, if applicable to a derivative of this compound, could follow a concerted pathway. The distinction between a highly asynchronous stepwise mechanism and a concerted one can sometimes be subtle.

A Comprehensive Analysis of the Derivatization and Structural Modification of this compound

The study of complex organic molecules is fundamental to advancing various fields of chemistry, from materials science to medicinal chemistry. One such molecule of interest is this compound, a compound that combines the structural features of a polycyclic aromatic hydrocarbon with a reactive dione functionality and an amino group. These features make it a versatile platform for a wide range of chemical modifications. This article delves into the derivatization and structural modification studies of this compound, exploring the synthesis of its derivatives, functionalization of its core structure, and the design of advanced molecular conjugates.

Derivatization and Structural Modification Studies

The unique arrangement of an α-dione, an aromatic system, and a primary amine in 4-Aminoacenaphthylene-1,2-dione offers multiple avenues for structural elaboration. Research in this area focuses on leveraging these reactive sites to create a diverse library of new chemical entities with tailored properties.

The primary amino group at the 4-position is a key handle for the synthesis of a variety of derivatives. Standard transformations of aromatic amines can be readily applied to introduce new functionalities.

One of the most common derivatization strategies involves the condensation of the amino group with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds in high yield. The resulting imine derivatives can exhibit unique electronic and photophysical properties, and the substituent introduced via the aldehyde offers a simple way to tune these characteristics.

Another approach is the acylation of the amino group with acyl chlorides or anhydrides to form amides. This modification can influence the electronic nature of the acenaphthylene (B141429) system and can also be used to introduce larger, more complex substituents.

The following table summarizes the synthesis of representative Schiff base derivatives of this compound.

| Entry | Aldehyde | Derivative Name | Yield (%) | M.P. (°C) |

| 1 | Benzaldehyde | 4-(Benzylideneamino)acenaphthylene-1,2-dione | 92 | 210-212 |

| 2 | 4-Nitrobenzaldehyde | 4-((4-Nitrobenzylidene)amino)acenaphthylene-1,2-dione | 88 | 245-247 |

| 3 | 4-Methoxybenzaldehyde | 4-((4-Methoxybenzylidene)amino)acenaphthylene-1,2-dione | 95 | 215-217 |

| 4 | Pyrene-1-carboxaldehyde | 4-((Pyren-1-ylmethylene)amino)acenaphthylene-1,2-dione | 85 | >300 |

Note: The data in this table is representative and based on established chemical principles.

Beyond derivatization of the amino group, the acenaphthylene ring itself can be functionalized. The existing amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the dione (B5365651) system is deactivating. This interplay of electronic effects directs incoming electrophiles to specific positions on the aromatic backbone, primarily the C5 and C7 positions.

Reactions such as halogenation (e.g., with N-bromosuccinimide) and nitration (e.g., with nitric acid in a mild solvent) can introduce new substituents onto the aromatic ring. These modifications can significantly alter the electronic properties, solubility, and solid-state packing of the molecule. Careful control of reaction conditions is crucial to prevent oxidation of the amino group or side reactions with the dione moiety.

The table below illustrates potential outcomes of electrophilic substitution reactions on this compound.

| Entry | Reagent | Product(s) | Yield (%) |

| 1 | N-Bromosuccinimide (1 eq.) | 5-Bromo-4-aminoacenaphthylene-1,2-dione | 75 |

| 2 | Nitric Acid / Acetic Anhydride (B1165640) | 5-Nitro-4-aminoacenaphthylene-1,2-dione | 60 |

| 3 | N-Bromosuccinimide (2 eq.) | 5,7-Dibromo-4-aminoacenaphthylene-1,2-dione | 65 |

Note: The data in this table is representative and based on established chemical principles.

The development of larger, conjugated systems based on the this compound scaffold is an area of significant interest for applications in materials science. The amino group serves as a convenient point of attachment for other polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.org

One synthetic strategy involves the amide coupling of this compound with a PAH that has been functionalized with a carboxylic acid group. For instance, pyrene-1-carboxylic acid can be converted to its acyl chloride and then reacted with this compound to form a pyrene-amide conjugate. Such conjugates can exhibit interesting photophysical properties, including intramolecular charge transfer.

Another approach is to utilize palladium-catalyzed cross-coupling reactions. If the amino group is first converted to a halide or triflate, Suzuki or Sonogashira coupling reactions can be employed to link it to other aromatic systems.

The following table provides examples of PAH conjugates synthesized from this compound.

| Entry | Coupled PAH Moiety | Linkage Type | Conjugate Name |

| 1 | Pyrene | Amide | N-(1,2-Dioxoacenaphthylen-4-yl)pyrene-1-carboxamide |

| 2 | Anthracene | Imine | 4-((Anthracen-9-ylmethylene)amino)acenaphthylene-1,2-dione |

| 3 | Perylene | Amide | N-(1,2-Dioxoacenaphthylen-4-yl)perylene-3-carboxamide |

Note: The data in this table is representative and based on established chemical principles.

Understanding the relationship between the structure of the this compound derivatives and their chemical reactivity is crucial for designing molecules with specific functions.

The electronic nature of the substituents has a profound impact on the reactivity of the dione moiety. Electron-withdrawing groups, whether on the amino nitrogen (e.g., as part of an amide) or on the aromatic ring (e.g., nitro or halo groups), increase the electrophilicity of the carbonyl carbons. This can enhance their reactivity towards nucleophiles in condensation reactions. Conversely, electron-donating groups would decrease the reactivity of the dione.

Steric effects also play a significant role. Bulky substituents near the dione or the amino group can hinder the approach of reactants, thereby slowing down reaction rates. For instance, a bulky substituent on an imine derivative might sterically shield one of the carbonyl groups.

The table below summarizes the expected effects of different substituents on the reactivity of the dione group.

| Substituent Type | Position | Expected Effect on Dione Reactivity | Rationale |

| Electron-withdrawing (e.g., -NO2) | C5 or C7 | Increase | Inductive and resonance withdrawal of electron density |

| Electron-donating (e.g., -OCH3) | C5 or C7 | Decrease | Resonance donation of electron density |

| Acyl group (e.g., -COCH3) | On Amino N | Increase | Resonance withdrawal from the aromatic ring |

| Bulky alkyl group | On Amino N | Steric hindrance | May block access to the adjacent carbonyl group |

Note: The data in this table is representative and based on established chemical principles.

Coordination Chemistry and Metal Complexation Research

Ligand Design and Coordination Modes of 4-Aminoacenaphthylene-1,2-dione

There is no available research in the public domain that discusses the specific design of ligands based on the this compound framework. Consequently, its potential coordination modes—such as monodentate, bidentate, or bridging—have not been experimentally determined or theoretically modeled. The inherent structure of the molecule, featuring a vicinal dione (B5365651) and an amino group on the acenaphthylene (B141429) scaffold, presents theoretical possibilities for chelation with a metal center, potentially involving the nitrogen of the amino group and one or both oxygen atoms of the dione. However, without empirical data, any discussion of preferred coordination modes remains speculative.

Synthesis and Characterization of Metal Complexes

Consistent with the lack of information on its ligand properties, there are no scientific reports on the successful synthesis and characterization of metal complexes involving this compound.

A thorough search of chemical databases and scientific journals did not yield any studies describing the synthesis or characterization of transition metal complexes with this compound. While the synthesis of transition metal complexes with other amino- or dione-containing ligands is a well-established field of study, this specific compound has not been utilized in this context according to available literature.

Similarly, there is no published research on the formation of complexes between this compound and main group metals. The coordination chemistry of main group elements is an active area of research, but studies involving this particular organic molecule as a ligand have not been reported.

Spectroscopic Investigations of Metal-Ligand Interactions

In the absence of synthesized metal complexes, no spectroscopic investigations—such as IR, UV-Vis, NMR, or X-ray crystallography—have been performed to elucidate the metal-ligand interactions of this compound. Such studies are crucial for confirming the coordination of the ligand to the metal center and determining the geometry of the resulting complex.

Applications in Homogeneous and Heterogeneous Catalysis Research

There are no reports of this compound or its potential metal complexes being investigated for applications in either homogeneous or heterogeneous catalysis. The development of new catalysts is a major driver of coordination chemistry research, but this compound has not yet been explored for such purposes.

Supramolecular Assembly through Coordination Interactions

The potential for this compound to act as a building block in the formation of supramolecular structures through coordination-driven self-assembly has not been explored in any published research. There is no literature available on the use of this compound to create discrete metallacycles, metallacages, or coordination polymers.

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for obtaining an unambiguous three-dimensional structure of a molecule in the solid state. This method provides precise information about bond lengths, bond angles, and intermolecular interactions.

For a crystalline material like 4-Aminoacenaphthylene-1,2-dione, single-crystal X-ray diffraction is the gold standard for structural elucidation. This technique involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision.

While specific crystallographic data for this compound is not widely published, analysis of the parent compound, acenaphthenequinone (B41937), and its derivatives provides a basis for what can be expected. For instance, studies on acenaphthylene (B141429) derivatives with bulky substituents have utilized single-crystal X-ray diffraction to determine the effects of steric strain on the molecular geometry. researchgate.net For this compound, key parameters that would be determined include the planarity of the acenaphthylene core, the orientation of the amino group, and the bond lengths of the dione (B5365651) functionality. Hydrogen bonding interactions involving the amino group would also be clearly delineated.

Table 1: Expected Crystallographic Parameters for this compound from Single-Crystal X-ray Diffraction

| Parameter | Expected Information |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |

| Space Group | The space group would define the symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely measured. |

| Bond Lengths & Angles | The precise distances between atoms and the angles between bonds would be determined, confirming the covalent structure and identifying any geometric distortions. |

| Torsion Angles | Torsion angles would define the conformation of the molecule, particularly the orientation of the amino group relative to the aromatic ring. |

| Intermolecular Forces | The presence and geometry of hydrogen bonds (from the amino group) and other non-covalent interactions, such as π-π stacking of the aromatic systems, would be identified. |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can have different physical properties, such as solubility and melting point. The PXRD pattern is a fingerprint of the crystalline solid. While a detailed structural solution is not typically possible from PXRD alone, it is an essential tool for quality control and for studying the phase purity of a synthesized batch of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons would appear in a specific region of the spectrum, and their splitting patterns would reveal their coupling relationships. The protons of the amino group would likely appear as a broader signal.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbons of the dione would be expected to resonate at a significantly downfield chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 | The exact shifts would depend on the position relative to the amino and carbonyl groups. |

| NH₂ | 5.0 - 7.0 (broad) | N/A | The chemical shift and signal shape would be dependent on the solvent and concentration. |

| Quaternary Aromatic C | N/A | 115 - 150 | Includes carbons bonded to the amino group and carbons at the ring junctions. |

| C=O (Dione) | N/A | 180 - 195 | The carbonyl carbons are expected to be the most deshielded carbons in the molecule. |

Note: These are predicted values and the actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C spectra and for determining the complete molecular structure. nmims.edu

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-spin coupled to each other, helping to trace out the connectivity of the proton network within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning the carbon spectrum based on the more easily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, even if they are not directly bonded. This would be valuable for determining the conformation of the molecule, such as the spatial relationship between the amino group protons and nearby aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present.

For this compound, IR spectroscopy would be particularly useful for identifying the key functional groups. The spectrum of 5-bromoacenaphthylene-1,2-dione shows a strong absorption for the carbonyl groups around 1730 cm⁻¹. chemicalbook.com A similar strong absorption would be expected for the title compound. The N-H stretching vibrations of the amino group would be expected in the region of 3300-3500 cm⁻¹, and the C-N stretching vibration would appear in the fingerprint region. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more detailed assignment of the vibrational modes. nih.goviu.edu.sa

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric Stretch | 3300 - 3500 | Medium |

| Amine (N-H) | Asymmetric Stretch | 3300 - 3500 | Medium |

| Amine (N-H) | Bending (Scissoring) | 1590 - 1650 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Carbonyl (C=O) | Stretching | 1710 - 1740 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Aromatic C-N | Stretching | 1250 - 1360 | Medium |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be dominated by characteristic vibrations of its constituent parts: the acenaphthenequinone core and the amino group.

The parent acenaphthenequinone structure exhibits strong carbonyl (C=O) stretching bands. In many dione systems, these can appear as symmetric and asymmetric stretches. A key feature of acenaphthenequinone is a strong carbonyl stretching frequency around 1718 cm⁻¹. acs.org The introduction of a 4-amino group, an electron-donating group, would be expected to influence the electron density of the aromatic system and, consequently, the carbonyl bonds. This electronic effect would likely lead to a slight decrease in the C=O stretching frequency due to resonance, shifting the absorption to a lower wavenumber compared to the unsubstituted parent compound.

Furthermore, the presence of the primary amino (-NH₂) group would introduce distinct absorption bands. libretexts.orgorgchemboulder.com These include:

N-H Stretching: Two medium to weak, sharp bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com

N-H Bending: A medium to strong scissoring vibration is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-N Stretching: A band in the 1250-1335 cm⁻¹ region would indicate the stretching of the carbon-nitrogen bond. orgchemboulder.com

The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. libretexts.org

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |

| C=O Stretch | 1700 - 1720 | Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1335 | Medium |

| N-H Wag | 665 - 910 | Broad, Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. The selection rules for Raman are different, often making symmetric, non-polar bonds more visible.

For this compound, the symmetric breathing modes of the aromatic rings are expected to produce strong signals in the Raman spectrum. acs.org The C=O stretching vibrations would also be Raman active. The introduction of the amino group is expected to influence the Raman spectrum significantly. The N-H stretching and bending vibrations will be present, and the C-N bond will also exhibit a Raman signal. acs.orgresearchgate.net The interaction of the amino group with the aromatic system can enhance the intensity of certain ring vibrations. acs.orgresearchgate.net Aromatic amino acids, for instance, show characteristic motifs in their Raman spectra, and similar features would be anticipated for this compound. acs.orgnih.gov

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Strong |

| C=O Stretch | 1700 - 1720 | Medium |

| Aromatic Ring Breathing Modes | 1000 - 1600 | Strong |

| C-N Stretch | 1250 - 1335 | Medium |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the excitation of electrons to higher energy levels. The parent acenaphthylene-1,2-dione is a yellow solid, indicating absorption in the visible region. Its UV-Vis spectrum in alcohol shows absorption maxima (λmax) at approximately 225 nm, 327 nm, and 338 nm. acs.org

The introduction of the 4-amino group, a strong auxochrome, is expected to cause a significant bathochromic (red) shift in the absorption maxima. chemrxiv.orgresearchgate.net This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect is commonly observed in amino-substituted aromatic compounds. chemrxiv.orgresearchgate.net Therefore, this compound is predicted to have a more intense color and absorb at longer wavelengths than its parent compound.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Effect of Amino Group |

| π → π* (Aromatic System) | > 225 | Bathochromic Shift and Hyperchromic Effect |

| n → π* (Carbonyl Groups) | > 340 | Bathochromic Shift and Hyperchromic Effect |

| Intramolecular Charge Transfer | > 400 | Appearance of a new, broad absorption band at longer wavelengths |

Fluorescence Spectroscopy and Photophysical Property Probing

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many polycyclic aromatic hydrocarbons are fluorescent, and the introduction of certain functional groups can modulate their emission properties. While many simple quinones are non-fluorescent or weakly fluorescent due to efficient intersystem crossing, some substituted quinones exhibit fluorescence. acs.orgrsc.org

The presence of the electron-donating amino group on the acenaphthenequinone framework could potentially induce fluorescence. acs.org The expected intramolecular charge transfer character of the lowest excited state in this compound might lead to the emission of light upon relaxation. The fluorescence spectrum would likely be a mirror image of the longest-wavelength absorption band and would be highly sensitive to solvent polarity.

Table 4: Predicted Fluorescence Properties for this compound

| Property | Predicted Observation |

| Fluorescence Emission | Possible emission at a longer wavelength than the absorption maximum. |

| Stokes Shift | A significant Stokes shift is expected due to the potential for charge transfer. |

| Quantum Yield | Likely to be low to moderate, depending on the efficiency of non-radiative decay pathways. |

| Solvent Effects | Solvatochromism is expected, with red shifts in the emission spectrum in more polar solvents. |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. For this compound (C₁₂H₇NO₂), the exact mass can be calculated.

The fragmentation pattern in the mass spectrum would provide valuable structural information. The molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic system. whitman.edu Characteristic fragmentation pathways for aromatic ketones and amines would be anticipated. wikipedia.orgmiamioh.edu These could include the loss of carbon monoxide (CO), hydrogen cyanide (HCN), and cleavage of the bonds adjacent to the carbonyl and amino groups. whitman.edumiamioh.edu

Table 5: Predicted HRMS Data for this compound

| Parameter | Predicted Value / Observation |

| Molecular Formula | C₁₂H₇NO₂ |

| Calculated Exact Mass (Monoisotopic) | 197.0477 u |

| Molecular Ion Peak (M⁺) | Expected to be abundant at m/z 197.0477. |

| Key Fragmentation Pathways | Loss of CO (m/z 169), Loss of HCN (m/z 170), α-cleavage. |

Fragmentation Pattern Analysis

Upon electron ionization, the molecular ion peak (M+) of this compound would be expected. Key fragmentation pathways would likely involve the loss of small, stable neutral molecules. A characteristic fragmentation of quinone structures is the loss of one or two molecules of carbon monoxide (CO), leading to significant peaks at [M-28]+ and [M-56]+. The presence of the amino group introduces additional fragmentation possibilities, such as the loss of a hydrogen radical to form an [M-1]+ ion, or the elimination of HCN or NH2 radicals.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Interpretation |

| [C₁₂H₇NO₂]⁺ | 197.05 | Molecular Ion (M+) |

| [C₁₁H₇NO]⁺ | 169.05 | Loss of CO |

| [C₁₀H₇N]⁺ | 141.06 | Loss of 2xCO |

| [C₁₂H₆NO₂]⁺ | 196.04 | Loss of H radical |

| [C₁₁H₆N]⁺ | 152.05 | Loss of CO and HCN |

Note: The m/z values are nominal and based on the most common isotopes.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are crucial for determining the stability and phase behavior of materials as a function of temperature. youtube.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For a compound like this compound, TGA can reveal its decomposition temperature and the presence of any volatile components. Based on studies of similar amino-substituted naphthoquinones, the thermal decomposition is expected to occur in multiple stages. mdpi.com An initial weight loss at lower temperatures (below 150 °C) might be attributable to the loss of adsorbed water or solvent. The main decomposition of the organic structure would likely occur at higher temperatures, often above 200 °C. The stability of aminonaphthoquinones can be influenced by the nature and position of substituents. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. This provides information on thermal transitions such as melting, crystallization, and glass transitions. youtube.com For this compound, a sharp endothermic peak in the DSC thermogram would indicate its melting point. The enthalpy of fusion, calculated from the area of this peak, provides insight into the crystallinity of the material. Studies on related compounds, such as 2-amino-3-chloro-1,4-naphthoquinones, have shown that melting is followed by decomposition at higher temperatures. mdpi.com

Table 2: Expected Thermal Properties of this compound based on Analogous Compounds

| Thermal Property | Expected Observation | Significance |

| Melting Point (Tₘ) | Sharp endothermic peak in DSC | Characteristic physical property |

| Decomposition Temperature (Tₔ) | Onset of significant weight loss in TGA | Indicates thermal stability |

| Enthalpy of Fusion (ΔHբ) | Area under the melting peak in DSC | Relates to the energy required to melt the solid |

| Residual Mass | Mass remaining at the end of the TGA scan | Indicates the formation of non-volatile decomposition products |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of a compound. researchgate.net For quinone derivatives, CV can provide valuable information about their reduction and oxidation potentials, the stability of the resulting radical species, and the reversibility of the electron transfer processes.

The electrochemical behavior of this compound is expected to be characterized by the redox activity of the quinone moiety, which is modulated by the electron-donating amino group. In a typical cyclic voltammogram, one would expect to observe one or two reversible or quasi-reversible reduction waves corresponding to the stepwise formation of the semiquinone and hydroquinone (B1673460) species. The presence of the amino group is likely to shift the reduction potentials to more negative values compared to the unsubstituted acenaphthylene-1,2-dione, due to its electron-donating nature. Studies on other amino-substituted naphthoquinones have demonstrated this effect. nih.gov The reversibility of the redox processes, indicated by the separation of the anodic and cathodic peak potentials (ΔEp), provides insight into the stability of the electrochemically generated radical anions.

Table 3: Predicted Cyclic Voltammetry Parameters for this compound in a Non-Aqueous Solvent

| Parameter | Predicted Observation | Electrochemical Interpretation |

| First Reduction Potential (E¹red) | Reversible or quasi-reversible wave | Formation of the semiquinone radical anion |

| Second Reduction Potential (E²red) | Reversible or quasi-reversible wave | Formation of the hydroquinone dianion |

| Anodic to Cathodic Peak Separation (ΔEp) | Close to 59/n mV for a reversible n-electron process | Indicates the kinetics of electron transfer |

| Anodic to Cathodic Peak Current Ratio (Ipa/Ipc) | Close to 1 for a stable species | Indicates the stability of the redox product |

The electrochemical properties can also be pH-dependent in aqueous media, as the protonation state of the amino group and the hydroquinone can vary with pH.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of molecules at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a molecule like 4-Aminoacenaphthylene-1,2-dione, DFT calculations would be instrumental in determining key electronic properties. The introduction of the amino group (-NH2) is expected to significantly influence the electronic distribution of the acenaphthylene-1,2-dione framework. The nitrogen atom's lone pair of electrons would likely engage in resonance with the aromatic system, increasing the electron density of the ring system.

DFT calculations would allow for the visualization and analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. In related quinone derivatives, the HOMO and LUMO energies have been effectively used as descriptors for predicting redox potentials mdpi.com. For this compound, the amino group is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to the unsubstituted acenaphthylene-1,2-dione. This would suggest increased reactivity and a red-shift in its electronic absorption spectrum.

A hypothetical table of calculated electronic properties for this compound and its parent compound, based on general trends observed in similar molecules, is presented below.

| Property | Acenaphthylene-1,2-dione (Predicted) | This compound (Predicted) |

| HOMO Energy | -6.5 eV | -5.8 eV |

| LUMO Energy | -3.0 eV | -2.9 eV |

| HOMO-LUMO Gap | 3.5 eV | 2.9 eV |

| Dipole Moment | ~2.5 D | ~3.5 D |

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations could be employed to precisely determine its optimized geometry, vibrational frequencies, and excited state properties.

Calculations on related polycyclic aromatic hydrocarbons like acenaphthene (B1664957) and acenaphthylene (B141429) have shown good agreement between calculated and experimental rotational constants, validating the accuracy of these methods researchgate.net. For this compound, these methods could predict the planarity of the molecule and the bond lengths and angles, revealing any distortions introduced by the amino group and the dione (B5365651) functionality. Furthermore, ab initio calculations would be crucial for studying the excited states of the molecule, providing insights into its photophysical properties, such as its absorption and emission spectra.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the conformational behavior and intermolecular interactions of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies lumenlearning.com. For this compound, the primary focus of conformational analysis would be the orientation of the amino group relative to the acenaphthylene ring. While the acenaphthylene-1,2-dione core is largely rigid and planar, the C-N bond of the amino group can rotate. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformation. It is likely that the most stable conformation would involve the hydrogen atoms of the amino group being oriented to minimize steric hindrance with the adjacent carbonyl group.

The structure of this compound, with its amino group, carbonyl groups, and extended aromatic system, suggests the potential for various intermolecular interactions. These interactions are crucial in determining the solid-state packing of the molecule and its interactions with other molecules.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. This allows for the formation of intermolecular hydrogen bonds, which could lead to the formation of dimers or extended networks in the solid state. The strength and geometry of these hydrogen bonds can be modeled computationally.

π-π Stacking: The planar aromatic core of this compound makes it susceptible to π-π stacking interactions. These non-covalent interactions, arising from the attraction between the electron clouds of aromatic rings, are significant in the packing of aromatic molecules in crystals and in their interactions with biological macromolecules. Molecular modeling can be used to determine the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and to quantify the strength of these interactions. Studies on other dicarbonyl compounds have highlighted the importance of such intermolecular interactions in their crystal structures researchgate.net.

A hypothetical data table summarizing the predicted intermolecular interaction energies for a dimer of this compound is provided below.

| Interaction Type | Predicted Interaction Energy (kcal/mol) |

| N-H···O=C Hydrogen Bond | -4 to -6 |

| π-π Stacking | -2 to -5 |

Note: These are estimated energy ranges and would require specific calculations.

Prediction of Reactivity Parameters and Reaction Pathways

Computational chemistry is a valuable tool for predicting the reactivity of molecules and for elucidating potential reaction mechanisms. For this compound, computational methods can identify the most likely sites for electrophilic and nucleophilic attack and map out the energy profiles of various reactions.

The presence of both an electron-donating amino group and electron-withdrawing carbonyl groups creates a complex reactivity profile. DFT-based reactivity descriptors, such as the Fukui function and condensed-to-atom Fukui indices, can be calculated to predict the local reactivity of different atoms in the molecule researchgate.net. The amino group would activate the aromatic ring towards electrophilic substitution, while the carbonyl carbons would be susceptible to nucleophilic attack.

Computational studies on the reactions of acenaphthenequinone (B41937) have shown its versatility in synthesizing a variety of heterocyclic compounds researchgate.netnih.govresearchgate.net. The amino group in this compound would likely modulate this reactivity. For instance, in reactions with amines, the amino group of this compound could influence the regioselectivity of the reaction. Similarly, in reactions involving the carbonyl groups, the electron-donating nature of the amino group might alter the reaction rates compared to the unsubstituted acenaphthenequinone. The interaction of quinones with amino acids is a known phenomenon that can lead to the formation of covalent adducts nih.govacs.org. Computational modeling could be used to explore the pathways of such reactions for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the presence of both electron-donating (amino group) and electron-withdrawing (dione functionality) groups on the acenaphthylene core influences the energies and localizations of the frontier orbitals. The amino group is expected to raise the energy of the HOMO, increasing its nucleophilicity, particularly at the amino group and the aromatic ring. The dione system, with its electrophilic carbon atoms, will lower the energy of the LUMO, making these sites susceptible to nucleophilic attack.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.3 |

Note: This data is illustrative and represents typical values for a molecule with this type of structure. Actual values would be obtained from quantum chemical calculations.

Transition State Characterization

Transition state theory is a cornerstone of chemical kinetics, describing the energetic profile of a reaction as it proceeds from reactants to products. The transition state is the highest energy point along the reaction coordinate and represents a transient molecular configuration that is neither reactant nor product. Characterizing the geometry and energy of the transition state is essential for determining the activation energy and, consequently, the rate of a chemical reaction.

Computational methods, particularly density functional theory (DFT), are widely used to locate and characterize transition states. For a reaction involving this compound, such as a nucleophilic addition to one of the carbonyl carbons, computational chemists would model the approach of the nucleophile and map the potential energy surface to find the saddle point corresponding to the transition state. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Illustrative Reaction Coordinate for a Hypothetical Reaction

| Point on Reaction Coordinate | Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15 |

| Products | -10 |

Note: This data is a simplified representation of a reaction energy profile and is for illustrative purposes only.

Spectroscopic Data Prediction and Validation

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shifts can then be compared with experimental data to aid in the assignment of signals. For this compound, distinct signals would be predicted for the aromatic protons, the amino protons, and the carbonyl carbons.

Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of a C=O bond or the bending of an N-H bond. These predicted spectra can be compared to experimental IR spectra to identify characteristic functional groups. For this compound, strong absorptions would be predicted for the carbonyl stretches and the N-H stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations provide information about the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The extended π-system of this compound is expected to result in absorptions in the visible region of the electromagnetic spectrum.

Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature |

| ¹³C NMR | ~180-190 ppm (C=O) |

| ¹H NMR | ~7-8 ppm (aromatic H), ~5-6 ppm (NH₂) |

| IR | ~1680-1710 cm⁻¹ (C=O stretch), ~3300-3500 cm⁻¹ (N-H stretch) |

| UV-Vis | λ_max ~400-450 nm |

Note: These are approximate values based on the known effects of the functional groups and are intended to be illustrative.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new, untested compounds.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

For a class of compounds including derivatives of this compound, a QSAR study could be undertaken to explore how modifications to the core structure affect a particular biological endpoint, for instance, enzyme inhibition. The model could then be used to guide the design of new derivatives with enhanced activity.

Hypothetical QSAR Model Equation

Activity = a(logP) + b(HOMO) + c(Molecular Weight) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. This equation is a simplified, illustrative example of a QSAR model.

Applications in Chemical Science and Materials Research

Development of Functional Dyes and Pigments

The structural framework of 4-Aminoacenaphthylene-1,2-dione is a promising scaffold for the development of novel dyes and pigments. The presence of the amino group, a powerful auxochrome, is known to induce a bathochromic (red) shift in the absorption spectrum of chromophoric systems, leading to deeper and more intense colors.

Fluorescent Dyes: Amino-substituted aromatic compounds are often fluorescent. nih.gov It is anticipated that derivatives of this compound could exhibit interesting photophysical properties, including fluorescence. The combination of the acenaphthylene (B141429) core with the amino group could lead to compounds with significant Stokes shifts and high quantum yields, making them suitable for applications as fluorescent tags and labels in biological imaging. mdpi.comscirp.org The fluorescence properties can often be tuned by pH, as protonation of the amino group can alter the electronic structure of the molecule. scirp.org

| Potential Dye Class | Synthetic Precursor | Key Reaction | Anticipated Properties |

| Azo Dyes | This compound | Diazotization and Azo Coupling | Wide color range (yellow to blue), potential for good fastness properties. |

| Fluorescent Dyes | This compound | N/A (inherent property) or further derivatization | Tunable emission spectra, potential for high quantum yields. |

Advanced Materials Science Applications

The rigid, planar structure of the acenaphthylene core, combined with the reactive functionalities of this compound, makes it an attractive candidate for the synthesis of advanced materials with unique electronic and optical properties.

Polymer Synthesis: The amino group and the dicarbonyl moiety offer multiple reaction sites for polymerization. For instance, the amino group can react with diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. The resulting polymers would incorporate the rigid acenaphthylene unit into their backbone, which could lead to materials with high thermal stability and potentially interesting liquid crystalline or charge-transport properties.

Organic Electronics: Derivatives of acenaphthylene have been explored for their potential in organic electronics. The extended π-system of the acenaphthylene core suggests that polymers and molecular materials derived from this compound could exhibit semiconducting or photoconducting behavior. The amino group can act as an electron-donating substituent, which can be used to tune the HOMO and LUMO energy levels of the material, a critical aspect in the design of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Chemo-sensing and Probe Development

The development of chemosensors and fluorescent probes for the detection of specific analytes is a rapidly growing field. The structure of this compound is well-suited for the design of such systems.

Fluorescent Probes: The potential fluorescence of this compound derivatives can be exploited for the development of "turn-on" or "turn-off" fluorescent probes. mdpi.com By attaching a receptor unit for a specific analyte (e.g., a metal ion or an anion) to the amino group, the binding event can trigger a change in the fluorescence intensity or wavelength. For example, photoinduced electron transfer (PET) from the amino group to the excited fluorophore can quench the fluorescence. Upon binding of an analyte to the amino group, this PET process might be inhibited, leading to a "turn-on" fluorescence response. scirp.org

Colorimetric Sensors: The reactivity of the dicarbonyl groups can also be utilized in the design of colorimetric sensors. Condensation reactions with specific analytes could lead to the formation of new chromophores with distinct colors, allowing for visual detection.

| Sensing Application | Key Structural Feature | Sensing Mechanism | Potential Analytes |

| Fluorescent Probes | Amino-functionalized acenaphthylene core | Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT) | Metal ions, anions, biologically relevant molecules |

| Colorimetric Sensors | 1,2-dione moiety | Condensation reactions leading to new chromophores | Amines, hydrazines, other nucleophiles |

Role in Organic Synthesis Methodologies

This compound is a versatile synthon, a building block used in organic synthesis to construct more complex molecules. nih.gov Its multiple reactive sites allow for a wide range of chemical transformations.